molecular formula C13H19N B1627508 1,2,2,4-tetramethyl-3,4-dihydroquinoline CAS No. 5855-26-5

1,2,2,4-tetramethyl-3,4-dihydroquinoline

Cat. No.: B1627508
CAS No.: 5855-26-5
M. Wt: 189.3 g/mol
InChI Key: PXQAZRQPYXELGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,2,4-tetramethyl-3,4-dihydroquinoline is an organic compound belonging to the class of tetrahydroquinolines It is characterized by its unique structure, which includes a quinoline ring system with four methyl groups attached at positions 1, 2, 2, and 4

Preparation Methods

1,2,2,4-tetramethyl-3,4-dihydroquinoline can be synthesized through several methods. One common synthetic route involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline with formaldehyde and hydrogen chloride can yield the desired compound . Industrial production methods often involve optimized reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

1,2,2,4-tetramethyl-3,4-dihydroquinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of partially or fully reduced products.

    Substitution: The compound can undergo substitution reactions, particularly at the methyl groups, using reagents like halogens or alkylating agents. These reactions often lead to the formation of substituted quinoline derivatives.

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions include various quinoline derivatives with different functional groups.

Scientific Research Applications

1,2,2,4-tetramethyl-3,4-dihydroquinoline has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

1,2,2,4-tetramethyl-3,4-dihydroquinoline can be compared with other similar compounds, such as:

    2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline: This compound has one less methyl group, which can affect its reactivity and applications.

    1,2,3,4-tetrahydroquinoline: Lacks the methyl groups, making it less sterically hindered and potentially more reactive in certain reactions.

    2,2,4,7-tetramethyl-1,2,3,4-tetrahydroquinoline: Similar in structure but with a different arrangement of methyl groups, leading to variations in chemical properties and applications.

The uniqueness of 1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinoline lies in its specific methyl group arrangement, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

1,2,2,4-tetramethyl-3,4-dihydroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c1-10-9-13(2,3)14(4)12-8-6-5-7-11(10)12/h5-8,10H,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXQAZRQPYXELGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(N(C2=CC=CC=C12)C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20557662
Record name 1,2,2,4-Tetramethyl-1,2,3,4-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20557662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5855-26-5
Record name 1,2,2,4-Tetramethyl-1,2,3,4-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20557662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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